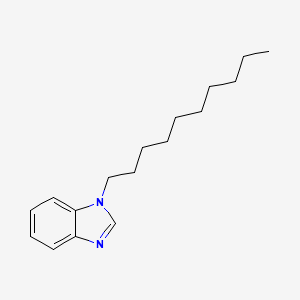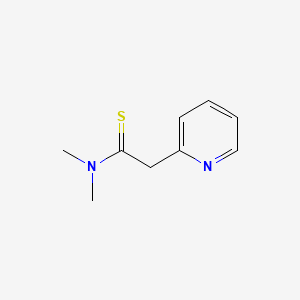
Melamine acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Melamine acetate is a compound formed by the reaction of melamine and acetic acid. Melamine, a nitrogen-rich heterocyclic compound, is widely used in the production of resins and plastics. Acetic acid, a simple carboxylic acid, is commonly used in various chemical reactions. The combination of these two compounds results in this compound, which has applications in various industries, including the production of resins and as an additive in particleboard production .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Melamine acetate can be synthesized by reacting melamine with acetic acid in a batch reactor. The reaction typically involves dissolving melamine in water and then adding acetic acid to the solution. The reaction is carried out at a controlled temperature to ensure the formation of this compound crystals. The process can be optimized by adjusting the stoichiometric amounts of melamine and acetic acid, as well as the reaction conditions such as temperature and pH .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of batch reactors. A typical method involves feeding a batch reactor with water and a stoichiometric amount of melamine and acetic acid. The reaction produces solid this compound crystals, which are then separated from the solution. To increase productivity and efficiency, successive additions of melamine and acetic acid can be made to the batch up to the solubility limit of melamine. This method significantly increases the yield of dry crystals and reduces the need for energy-intensive recovery processes .
Analyse Des Réactions Chimiques
Types of Reactions
Melamine acetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into other nitrogen-containing compounds.
Substitution: this compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce different nitrogen-containing compounds, while substitution reactions can yield a variety of substituted melamine derivatives .
Applications De Recherche Scientifique
Melamine acetate has several scientific research applications, including:
Chemistry: In chemistry, this compound is used as an additive in the production of urea-formaldehyde resins, which are commonly used in particleboard production.
Biology: this compound is used in biological research to study its effects on various biological systems. Its nitrogen-rich structure makes it a valuable compound for studying nitrogen metabolism and related processes.
Medicine: In medicine, this compound is investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: this compound is widely used in the production of resins and plastics.
Mécanisme D'action
The mechanism of action of melamine acetate involves its interaction with various molecular targets and pathways. In the production of resins, this compound reacts with formaldehyde to form hydroxymethylureas and hydroxymethyl-melamines, which contribute to the formation of strong and durable resin structures . In biological systems, this compound can interact with enzymes and other proteins involved in nitrogen metabolism, affecting their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Melamine: Melamine is a nitrogen-rich compound similar to melamine acetate but without the acetate group. It is widely used in the production of resins and plastics.
Phenolic Resins: Phenolic resins are another class of compounds used in the production of resins and plastics.
Melamine Phosphate: Melamine phosphate is a derivative of melamine used as a fire retardant in various applications.
Uniqueness of this compound
This compound is unique due to its combination of melamine and acetic acid, which imparts specific properties such as improved solubility and reactivity. Its use as an additive in urea-formaldehyde resins enhances the mechanical properties and environmental compliance of the resins, making it a valuable compound in various industrial applications .
Propriétés
Numéro CAS |
51674-15-8 |
|---|---|
Formule moléculaire |
C5H10N6O2 |
Poids moléculaire |
186.17 g/mol |
Nom IUPAC |
acetic acid;1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C3H6N6.C2H4O2/c4-1-7-2(5)9-3(6)8-1;1-2(3)4/h(H6,4,5,6,7,8,9);1H3,(H,3,4) |
Clé InChI |
RHNMFWJPEQPWMO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C1(=NC(=NC(=N1)N)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


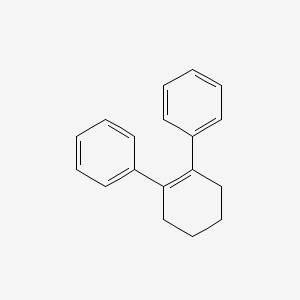

![N,N'-[Cyclohexane-1,4-diylbis(methylene)]di(prop-2-enamide)](/img/structure/B14661982.png)
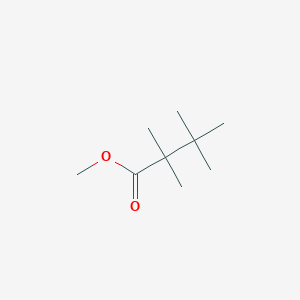
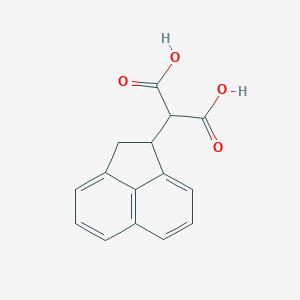

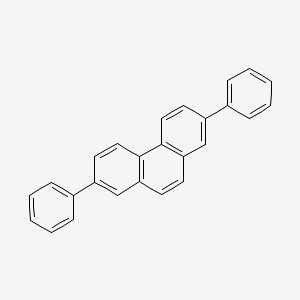
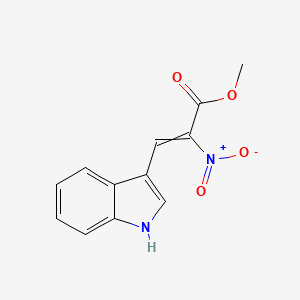
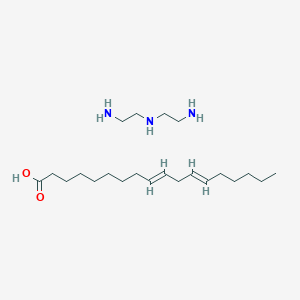
![3-(4-Bromophenyl)[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14662017.png)
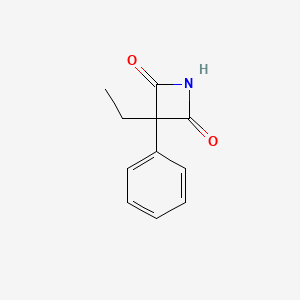
![2-Chloro-N-(2,6-diethylphenyl)-N-{2-[(prop-2-en-1-yl)oxy]ethyl}acetamide](/img/structure/B14662028.png)
